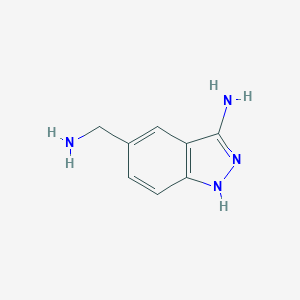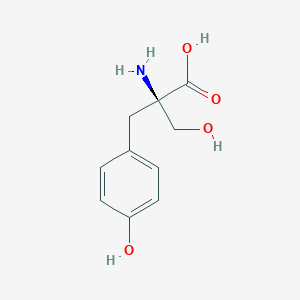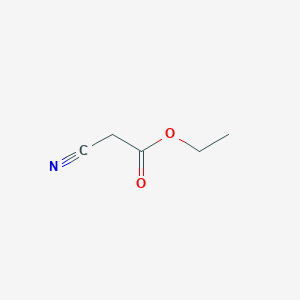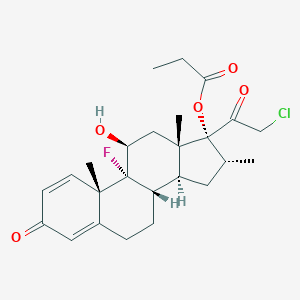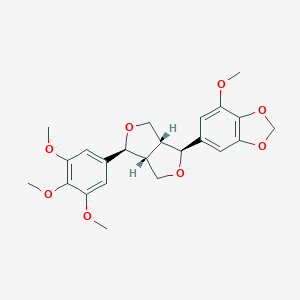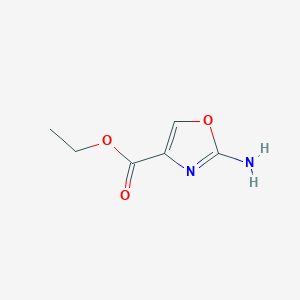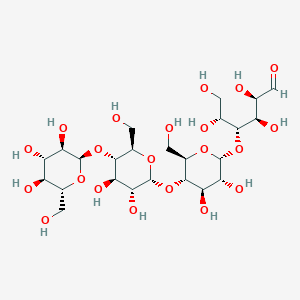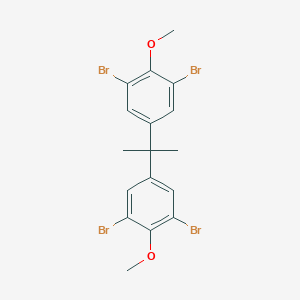
Tetrabromobisphenol A bismethyl ether
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetrabromobisphenol A Bismethyl Ether and its derivatives involves complex chemical reactions, focusing on bromination processes to enhance flame retardant properties. While specific synthesis details are not extensively covered in the available literature, the general approach includes the reaction of Bisphenol A with bromine sources under controlled conditions to introduce bromine atoms into the molecular structure, enhancing its flame-retardant capabilities.
Molecular Structure Analysis
Tetrabromobisphenol A Bismethyl Ether possesses a molecular structure characterized by the presence of bromine atoms, which are key to its effectiveness as a flame retardant. The molecular configuration includes two phenolic groups linked by a methane bridge, with bromine atoms substituted at strategic positions to improve fire resistance. This structure contributes to its physical and chemical properties, making it effective in slowing down the combustion process in materials.
Chemical Reactions and Properties
Chemical reactions involving Tetrabromobisphenol A Bismethyl Ether typically include its integration into polymers or reaction with other compounds to form derivatives with enhanced flame-retardant properties. Its chemical properties, such as high bromine content and stability, make it an ideal choice for applications requiring fire resistance. However, environmental persistence and potential toxicity are concerns that have been raised, leading to studies on its degradation and interaction with other environmental components.
Physical Properties Analysis
The physical properties of Tetrabromobisphenol A Bismethyl Ether, such as melting point, solubility, and thermal stability, are crucial for its application as a flame retardant. It generally exhibits low solubility in water and high thermal stability, allowing it to maintain its structure and effectiveness under high temperatures. These properties ensure that it can provide effective fire resistance in the materials to which it is added.
Chemical Properties Analysis
Tetrabromobisphenol A Bismethyl Ether's chemical properties, including reactivity and compatibility with various polymers and materials, are essential for its use as a flame retardant. Its ability to undergo chemical reactions that lead to the formation of stable, bromine-rich compounds contributes to its effectiveness in reducing flammability. However, concerns regarding its potential to release brominated compounds during decomposition have led to investigations into its environmental and health impacts.
References (Sources)
- Toxicity studies of tetrabromobisphenol A-bis(2,3-dibromopropyl ether) administered by gavage to F344/NTac rats and B6C3F1/N mice (2017)
- Mixtures of tetrabromobisphenol‐A polycarbonate and bis (2‐ethoxyethyl) ether: Examples of a lower critical solution temperature (1993)
- Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region (2013)
Aplicaciones Científicas De Investigación
3. Toxicological Studies
- Results: The study found that TBBPA-BAE produced a decreased glutathione (GSH) level at the mid and high doses in female rats and an increased malondialdehyde (MDA) level at the high dose in male rats .
4. Ionization Studies
- Results: The study found that TBBPA-BAE and its bromide derivatives are easy to ionize the H+ in negative ionic mode .
5. Competitive Binding Assays
- Methods of Application: The assays were performed in potassium phosphate buffer (50 mM potassium phosphate, 150 mM potassium chloride (KCl), 0.5 mM ethylenediaminetetraacetic acid (EDTA), pH 7.5). For the TTR and TBG competitive binding assays, five different concentrations of competitors were tested with the highest concentration of 50 μM and 10-fold dilutions between each of the other concentrations. For the TR-LBDs competitive binding assays, seven different concentrations of competitors were tested with the highest concentration of 50 μM and 2-fold dilutions between each of the other concentrations .
- Results: The results of these assays can provide insights into the binding affinities of TBBPA-BAE for different proteins, which can be useful in understanding its potential biological effects .
6. Ionization Studies
Safety And Hazards
Direcciones Futuras
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA .
Propiedades
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKNNNAKHZPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865889 | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromobisphenol A bismethyl ether | |
CAS RN |
37853-61-5 | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

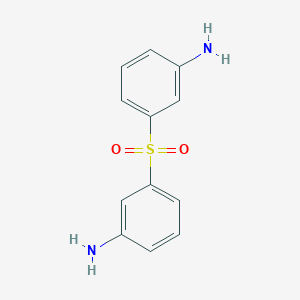
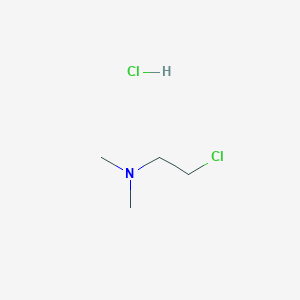
![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
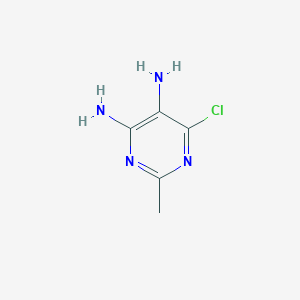
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
